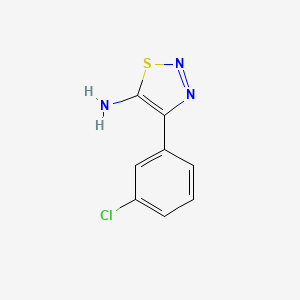
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine
描述
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase and proteins involved in oxidative phosphorylation . These targets play crucial roles in nerve signal transmission and energy production, respectively.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to oxidative stress and nerve signal transmission .
Pharmacokinetics
A related compound, 4-amino-3-chlorophenyl hydrogen sulfate, has been studied in rats and dogs, showing differences in elimination half-life between the two species .
Result of Action
Similar compounds have shown antiviral activity against the tobacco mosaic virus . Additionally, some compounds have shown anthelmintic and antibacterial potential .
生化分析
Biochemical Properties
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase. The interaction with ATP synthase can inhibit its function, leading to a decrease in ATP production. Additionally, this compound can bind to other biomolecules, such as mitochondrial proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by disrupting mitochondrial activity, leading to changes in cell signaling pathways and gene expression. For instance, the inhibition of ATP synthase by this compound results in reduced ATP levels, which can affect cellular metabolism and energy-dependent processes. Additionally, this compound has been observed to induce oxidative stress, leading to alterations in gene expression and activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of ATP synthase, which reduces ATP production and disrupts cellular energy balance. This compound also acts as a protonophore, uncoupling the proton gradient across the mitochondrial membrane, further impairing ATP synthesis. Additionally, this compound can induce changes in gene expression by activating stress response pathways and modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Initially, the compound may cause acute disruptions in mitochondrial function and ATP production. Over time, prolonged exposure to this compound can lead to more pronounced effects, such as increased oxidative stress and cellular damage. The stability and degradation of this compound in experimental conditions are also important factors, as they can influence the observed effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause mild disruptions in cellular metabolism and energy production. At higher doses, this compound can induce significant toxic effects, including oxidative stress, mitochondrial dysfunction, and cellular apoptosis. These dose-dependent effects highlight the importance of careful dosage control in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to mitochondrial function and energy production. This compound interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to disruptions in ATP synthesis and metabolic flux. Additionally, this compound can affect the levels of various metabolites, further influencing cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its effects. This compound can be transported across cellular membranes and accumulate in mitochondria, where it exerts its primary effects. The interaction with transporters and binding proteins can influence the localization and accumulation of this compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with mitochondrial proteins and enzymes. This localization is crucial for its role in disrupting mitochondrial function and energy production. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments within the mitochondria, further influencing its activity and function .
属性
IUPAC Name |
4-(3-chlorophenyl)thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQVATDPFJLGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


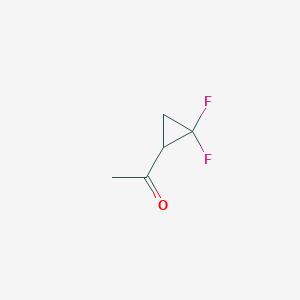
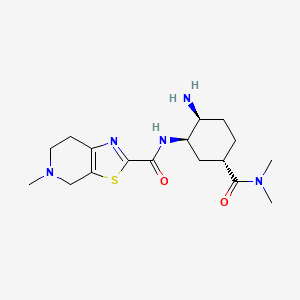
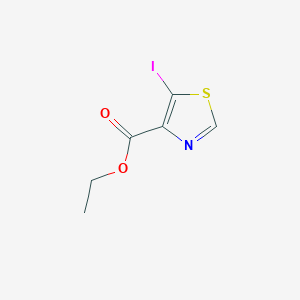
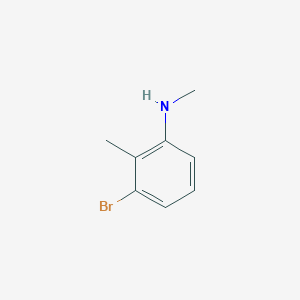
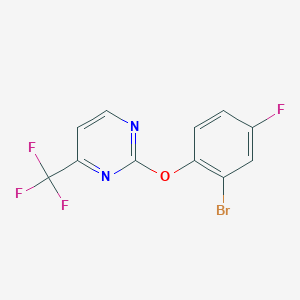
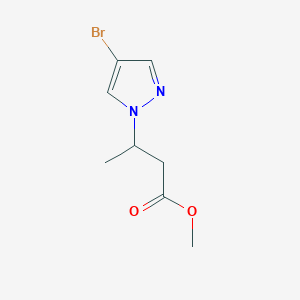
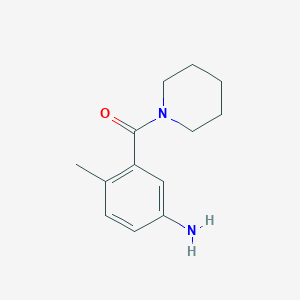
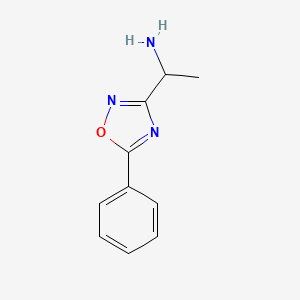
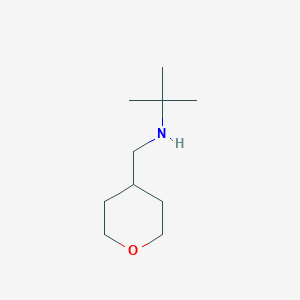
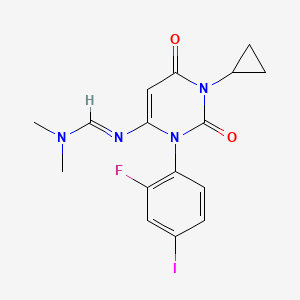
![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)
![Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-](/img/structure/B1457315.png)
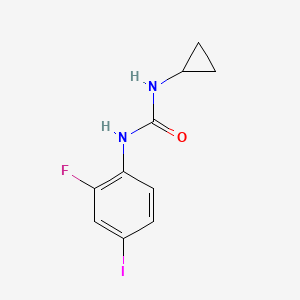
![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)
